Ethyl 5-diazoimidazole-4-carboxylate
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Overview
Description
Ethyl 5-diazoimidazole-4-carboxylate is a diazo compound that features prominently in the field of organic chemistry It is characterized by the presence of a diazo group (-N=N-) attached to an imidazole ring, which is further substituted with an ethyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-diazoimidazole-4-carboxylate typically involves the diazotization of the corresponding aminoimidazole precursor. The process begins with the preparation of 5-aminoimidazole-4-carboxylate, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. This intermediate is subsequently esterified with ethanol to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of diazotization and esterification are scalable. Industrial synthesis would likely involve continuous flow processes to ensure consistent quality and yield, with stringent control over reaction conditions to prevent decomposition of the diazo compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-diazoimidazole-4-carboxylate undergoes a variety of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted imidazoles.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions with alkenes and alkynes to form heterocyclic compounds.
Reduction Reactions: The diazo group can be reduced to form hydrazine derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Ethanol, acetone, dimethylformamide (DMF)
Catalysts: Sodium acetate, hydrazine hydrate
Major Products:
- Substituted imidazoles
- Heterocyclic compounds
- Hydrazine derivatives
Scientific Research Applications
Ethyl 5-diazoimidazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-diazoimidazole-4-carboxylate primarily involves the reactivity of the diazo group. The diazo group can undergo nucleophilic attack, leading to the formation of various substituted products. Additionally, the compound can participate in cycloaddition reactions, forming new heterocyclic structures. These reactions are facilitated by the electron-deficient nature of the diazo group, which makes it highly reactive towards nucleophiles .
Comparison with Similar Compounds
Ethyl 5-diazoimidazole-4-carboxylate can be compared with other diazo compounds and imidazole derivatives:
Similar Compounds:
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
50993-52-7 |
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Molecular Formula |
C6H6N4O2 |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
ethyl 5-diazoimidazole-4-carboxylate |
InChI |
InChI=1S/C6H6N4O2/c1-2-12-6(11)4-5(10-7)9-3-8-4/h3H,2H2,1H3 |
InChI Key |
HJDOPBGQUOAOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=NC1=[N+]=[N-] |
Origin of Product |
United States |
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